molecular formula C16H30O2 B161863 Isopentyl undec-10-enoate CAS No. 10214-27-4

Isopentyl undec-10-enoate

Cat. No. B161863
CAS RN: 10214-27-4
M. Wt: 254.41 g/mol
InChI Key: DMSGZRWAESVGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopentyl undec-10-enoate, also known as ethyl undecylenate, is an organic compound commonly used as a fragrance ingredient in perfumes and cosmetics. It is also used as a flavoring agent in food products and as a solvent in various industrial applications. However, recent scientific research has shown that isopentyl undec-10-enoate has potential applications in the field of medicine and biochemistry.

Mechanism Of Action

The mechanism of action of isopentyl undec-10-enoate is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and other microorganisms. It may also work by scavenging free radicals and preventing oxidative damage to cells.

Biochemical And Physiological Effects

Isopentyl undec-10-enoate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antioxidant properties, which could help to protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One advantage of using isopentyl undec-10-enoate in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to design experiments to test its effectiveness.

Future Directions

There are several potential future directions for research on isopentyl undec-10-enoate. One area of interest is its potential as a new antibiotic. Another area of interest is its potential as an antioxidant for the treatment of various diseases. Further research is also needed to better understand its mechanism of action and to develop more effective methods for synthesizing and purifying the compound.

Synthesis Methods

Isopentyl undec-10-enoate can be synthesized through the esterification of undecylenic acid with isopentanol. The reaction is catalyzed by an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation or chromatography.

Scientific Research Applications

Recent research has shown that isopentyl undec-10-enoate has potential applications in the field of medicine and biochemistry. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have antioxidant properties, which could make it useful in the treatment of various diseases such as cancer and cardiovascular disease.

properties

CAS RN

10214-27-4

Product Name

Isopentyl undec-10-enoate

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

3-methylbutyl undec-10-enoate

InChI

InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-16(17)18-14-13-15(2)3/h4,15H,1,5-14H2,2-3H3

InChI Key

DMSGZRWAESVGIP-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)CCCCCCCCC=C

Canonical SMILES

CC(C)CCOC(=O)CCCCCCCCC=C

Other CAS RN

10214-27-4

Origin of Product

United States

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